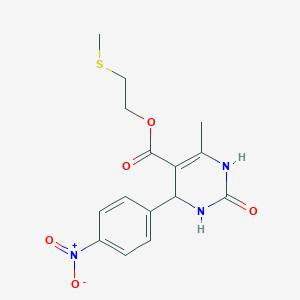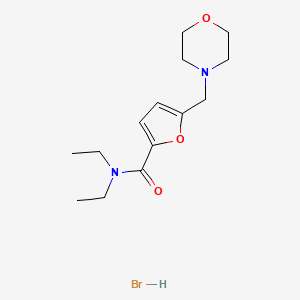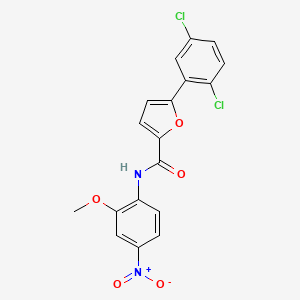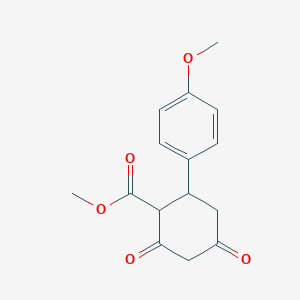
1-(anilinocarbonothioyl)-4-hydroxyproline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(anilinocarbonothioyl)-4-hydroxyproline, also known as CP4H, is a naturally occurring enzyme that plays a crucial role in collagen synthesis. The enzyme is responsible for catalyzing the hydroxylation of proline residues in collagen, which is essential for the stability and strength of the protein. CP4H has been the subject of extensive scientific research due to its potential applications in medicine and biotechnology.
Mecanismo De Acción
1-(anilinocarbonothioyl)-4-hydroxyproline catalyzes the hydroxylation of proline residues in collagen, which is essential for the stability and strength of the protein. The enzyme uses molecular oxygen and alpha-ketoglutarate as cofactors to carry out this reaction. The hydroxylation of proline residues leads to the formation of hydroxyproline, which stabilizes the collagen triple helix structure.
Biochemical and physiological effects:
This compound plays a critical role in collagen synthesis, which is essential for the maintenance of connective tissues in the body. The enzyme has been shown to be involved in wound healing, tissue repair, and bone formation. This compound has also been implicated in various diseases, including cancer, fibrosis, and arthritis, making it an attractive target for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(anilinocarbonothioyl)-4-hydroxyproline has several advantages as a target for drug development. The enzyme is essential for collagen synthesis, which is critical for the maintenance of connective tissues in the body. This compound has also been implicated in various diseases, making it an attractive target for drug development. However, there are also several limitations associated with this compound as a drug target. The enzyme is difficult to purify and characterize, and its activity is highly dependent on the cofactors required for the reaction.
Direcciones Futuras
There are several future directions for research on 1-(anilinocarbonothioyl)-4-hydroxyproline. One area of interest is the development of inhibitors of the enzyme for the treatment of diseases such as cancer and fibrosis. Another area of interest is the characterization of the enzyme's structure and mechanism of action, which could lead to a better understanding of its role in collagen synthesis. Additionally, the development of new methods for the synthesis and purification of this compound could facilitate its use in biotechnology applications.
Métodos De Síntesis
1-(anilinocarbonothioyl)-4-hydroxyproline is typically isolated from natural sources, such as animal tissues or microorganisms. However, recent advances in genetic engineering have made it possible to produce the enzyme in large quantities using recombinant DNA technology. The synthesis of this compound involves the expression of the enzyme gene in a suitable host organism, followed by purification and characterization of the protein.
Aplicaciones Científicas De Investigación
1-(anilinocarbonothioyl)-4-hydroxyproline has been extensively studied for its potential applications in medicine and biotechnology. The enzyme has been shown to play a critical role in collagen synthesis, which is essential for wound healing, tissue repair, and bone formation. This compound has also been implicated in various diseases, including cancer, fibrosis, and arthritis, making it an attractive target for drug development.
Propiedades
IUPAC Name |
4-hydroxy-1-(phenylcarbamothioyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c15-9-6-10(11(16)17)14(7-9)12(18)13-8-4-2-1-3-5-8/h1-5,9-10,15H,6-7H2,(H,13,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSUDRGUXPALIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=S)NC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24801099 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4948765.png)
![N-[4-({methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}methyl)phenyl]acetamide](/img/structure/B4948767.png)
![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-2-(4-ethyl-1-piperazinyl)acetamide](/img/structure/B4948774.png)

![2-{[2-(2,4-dichlorophenoxy)ethyl]amino}ethanol](/img/structure/B4948803.png)


![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4948817.png)
![N-cyclopentyl-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4948831.png)
![1-[2-(6,6-dimethyl-3-phenyltetrahydro-2H-pyran-3-yl)ethyl]pyrrolidine](/img/structure/B4948845.png)
![N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}-5-chloro-1-naphthamide](/img/structure/B4948853.png)
